(2S)-2-Ethynylazetidine
CAS No.:
Cat. No.: VC17225870
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N |
|---|---|
| Molecular Weight | 81.12 g/mol |
| IUPAC Name | (2S)-2-ethynylazetidine |
| Standard InChI | InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1 |
| Standard InChI Key | ZZDARAJSBNOCGZ-RXMQYKEDSA-N |
| Isomeric SMILES | C#C[C@@H]1CCN1 |
| Canonical SMILES | C#CC1CCN1 |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) adopts a puckered conformation to alleviate ring strain. The ethynyl group (-C≡CH) at the (2S)-position introduces planar sp-hybridized carbon geometry, creating distinct electronic and steric environments. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-ethynylazetidine |
| SMILES (Isomeric) | C#C[C@@H]1CCN1 |
| InChI Key | ZZDARAJSBNOCGZ-RXMQYKEDSA-N |
| Topological Polar SA | 12.03 Ų |
| Hydrogen Bond Acceptors | 1 (N) |
| Hydrogen Bond Donors | 1 (N-H) |
The stereochemistry at C2 is critical for interactions in chiral environments, such as enzyme active sites .
Spectroscopic Characterization
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NMR: The ethynyl proton resonates at δ 2.5–3.0 ppm (¹H), while the sp-hybridized carbons appear at δ 70–85 ppm (¹³C).
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IR: A sharp absorption band at ~3300 cm⁻¹ corresponds to the ethynyl C≡C-H stretch .
Synthesis and Functionalization
Synthetic Routes
(2S)-2-Ethynylazetidine is typically synthesized via a multi-step strategy involving:
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Azetidine Ring Formation: Cyclization of γ-chloroamines or transition metal-catalyzed C-N coupling .
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Ethynyl Group Introduction: Sonogashira coupling between an azetidine halide (e.g., 2-bromoazetidine) and trimethylsilylacetylene, followed by desilylation .
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Chiral Resolution: Enzymatic kinetic resolution or chiral column chromatography to isolate the (2S)-enantiomer .
Protective Group Strategies
To prevent unwanted reactivity during synthesis, the nitrogen is often protected as a tert-butyl carbamate (Boc). Deprotection with trifluoroacetic acid yields the free amine .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 95–100°C (est.) | EPI Suite |
| LogP (Octanol-Water) | 0.89 | XLogP3 |
| Water Solubility | 12.4 mg/mL (25°C) | ALOGPS |
| pKa (Amino Group) | 9.8 | Computational Prediction |
The ethynyl group enhances hydrophobicity compared to unsubstituted azetidine (logP = 0.21) .
Applications in Drug Discovery
Proteolysis-Targeting Chimeras (PROTACs)
The compound’s dual functionality—amine for hydrogen bonding and alkyne for click chemistry—makes it ideal for linker design in PROTACs. For example, in the patent EP4180427A1 , ethynylazetidine derivatives serve as spacers connecting E3 ligase binders to target protein ligands, enabling targeted protein degradation.
Kinase Inhibition
Azetidine rings mimic proline motifs in kinase ATP-binding pockets. Ethynyl substitution at C2 improves affinity for kinases like EGFR and ALK by inducing conformational strain .
Reactivity and Mechanistic Insights
Ring-Opening Reactions
Under acidic conditions, the azetidine ring opens via nucleophilic attack at C2, forming linear amines. Ethynyl substitution accelerates this process due to electron-withdrawing effects .
Comparative Analysis with Analogues
| Compound | Structure | logP | Applications |
|---|---|---|---|
| (2S)-2-Ethynylazetidine | Azetidine + C≡CH | 0.89 | PROTAC linkers, kinase inhibitors |
| (2R)-2-Ethynylazetidine | Mirror image | 0.89 | Lower activity in chiral targets |
| 2-Ethynylpyrrolidine | 5-membered ring | 1.12 | Reduced ring strain |
The four-membered ring in (2S)-2-Ethynylazetidine provides superior conformational constraint compared to pyrrolidine analogues .
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